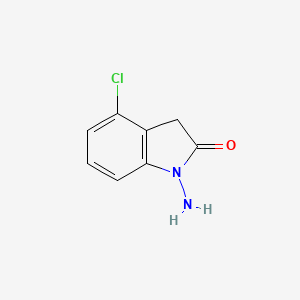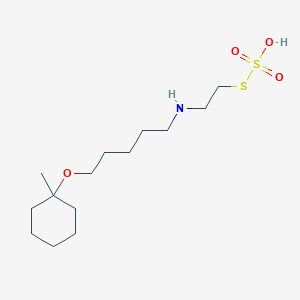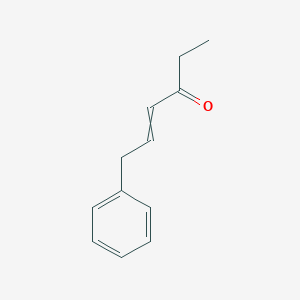
6-Phenylhex-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Phenylhex-4-en-3-one is an organic compound with the molecular formula C12H14O. . This compound is characterized by a phenyl group attached to a hexenone backbone, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
6-Phenylhex-4-en-3-one can be synthesized through various methods. One common approach involves the Wittig-Horner reaction, where aliphatic aldehydes react with 2-oxoalkylphosphonates in the presence of barium hydroxide as a base in 1,4-dioxane . This method is efficient and stereoselective, providing a high yield of the desired product.
Another method involves the reaction of cinnamaldehyde with methyl ethyl ketone in the presence of aqueous sodium hydroxide at low temperatures . This reaction proceeds through an aldol condensation mechanism, followed by dehydration to form the enone structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The Wittig-Horner reaction is favored for its high yield and selectivity, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
6-Phenylhex-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α,β-unsaturated carbonyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiophenols can add to the conjugated dienone system, resulting in 1,4- or 1,6-addition products.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted phenylhexenones, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Phenylhex-4-en-3-one has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 6-Phenylhex-4-en-3-one involves its interaction with various molecular targets and pathways. As an α,β-unsaturated ketone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its role in organic synthesis and its biological activity .
Comparación Con Compuestos Similares
6-Phenylhex-4-en-3-one can be compared with other similar compounds, such as:
6-Phenyl-3-hexen-2-one: Another alkyl-phenylketone with a similar structure but different positioning of the double bond.
3-Nitro-6-phenylhexa-3,5-dien-2-one: A compound with additional nitro and conjugated diene functionalities, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and versatility in various chemical and biological contexts.
Propiedades
Número CAS |
24616-05-5 |
|---|---|
Fórmula molecular |
C12H14O |
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
6-phenylhex-4-en-3-one |
InChI |
InChI=1S/C12H14O/c1-2-12(13)10-6-9-11-7-4-3-5-8-11/h3-8,10H,2,9H2,1H3 |
Clave InChI |
KJLQMHQGSFILKB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C=CCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


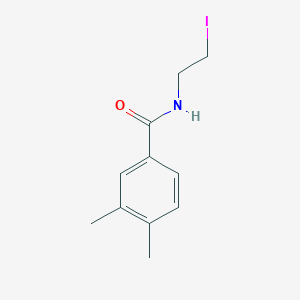

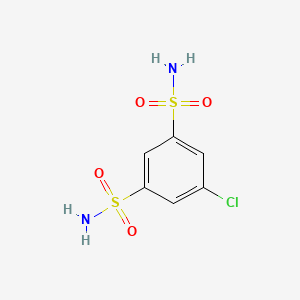



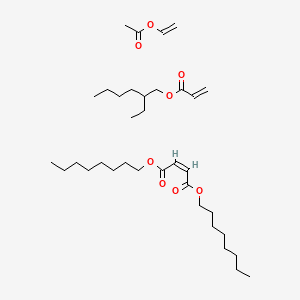
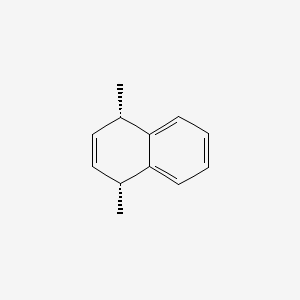
![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-methyloxirane](/img/structure/B14700509.png)

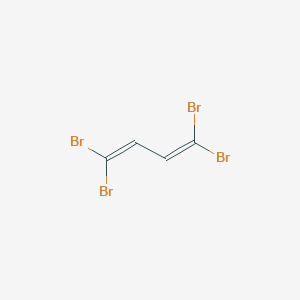
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
